molecular formula C32H41O4P B13905979 Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine

Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine

Cat. No.: B13905979
M. Wt: 520.6 g/mol
InChI Key: XLFCUPWGXYRJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine (referred to as Sym-Phos in literature ), is a monodentate biaryl phosphine ligand with a complex steric and electronic profile. Its structure features a naphthalene core substituted with methoxy groups at positions 4 and 3, the latter bearing a 2,4,6-trimethoxyphenyl moiety. The phosphine center is flanked by dicyclohexyl groups, enhancing steric bulk and electron-donating capacity. Synthesized via multi-step protocols involving Suzuki-Miyaura couplings and phosphine derivatization , this ligand has been applied in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it demonstrates high catalytic efficiency .

Properties

Molecular Formula

C32H41O4P

Molecular Weight

520.6 g/mol

IUPAC Name

dicyclohexyl-[4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C32H41O4P/c1-33-23-20-27(34-2)30(28(21-23)35-3)31-29(19-22-13-11-12-18-26(22)32(31)36-4)37(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-21,24-25H,5-10,14-17H2,1-4H3

InChI Key

XLFCUPWGXYRJJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C=C2P(C4CCCCC4)C5CCCCC5)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of Phosphonium Salt Intermediate

The synthesis begins with the treatment of the substituted naphthyl phosphine oxide precursor with oxalyl chloride in an anhydrous solvent such as cyclopentyl methyl ether or dimethoxyethane at low temperature (0 °C), gradually warming to ambient temperature. This step forms the chloro(dicyclohexyl)(substituted naphthalen-2-yl)phosphonium chloride salt, which is confirmed by phosphorus-31 nuclear magnetic resonance spectroscopy (31P NMR) showing characteristic chemical shifts near 97 ppm.

Conversion to Phosphine via Reduction

Two main reduction routes are employed to convert the phosphonium salt to the free phosphine:

  • Lithium aluminum hydride reduction: The phosphonium salt is treated with lithium aluminum hydride in anhydrous dimethoxyethane or cyclopentyl methyl ether at 0 °C, then warmed to ambient temperature and stirred for approximately 16 hours. The reaction mixture is carefully quenched with ammonium chloride solution and extracted to isolate the phosphine in near-quantitative yield and high purity.

  • Desulfurization of phosphine sulfide: Alternatively, the phosphonium salt can be converted to the corresponding phosphine sulfide by reaction with lithium sulfide, followed by desulfurization using nickel Raney catalyst in ethanol. This approach also provides the free phosphine ligand in excellent yield.

Alternative Reduction via Borane Complex

Another method involves reduction of the phosphonium salt with lithium borohydride in tetrahydrofuran at 0 °C, followed by chromatographic purification to isolate the phosphine borane complex. Subsequent deprotection with hydrazine regenerates the free phosphine.

Reaction Scheme Summary

Step Reactants/Conditions Product Yield (%) Notes
1 Substituted phosphine oxide + oxalyl chloride (0 °C to RT, CPME or DME) Phosphonium chloride salt Quantitative (monitored by 31P NMR) Key intermediate
2a Phosphonium salt + LiAlH4 (0 °C to RT, DME or CPME) Free phosphine ligand ~98% (chromatographic purification) Preferred method for free phosphine
2b Phosphonium salt + Li2S → phosphine sulfide; then Ni-Raney/EtOH desulfurization Free phosphine ligand Near quantitative Alternative desulfurization route
2c Phosphonium salt + LiBH4 (THF, 0 °C) → phosphine borane complex; hydrazine deprotection Free phosphine ligand ~90% For borane-protected intermediate

Analytical Characterization

Research Findings and Optimization Notes

  • The use of lithium aluminum hydride reduction provides the highest yield and purity of the free phosphine ligand.
  • Attempts to reduce the phosphonium salt using typical hydrosilanes such as triethylsilane or polymethylhydrosiloxane were ineffective, highlighting the specificity of reducing agents required.
  • The reaction conditions require strict exclusion of moisture and oxygen to prevent oxidation of the phosphine.
  • Chromatographic purification on silica gel with benzene or hexane/acetone mixtures is effective for isolating the pure ligand.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Yield Advantages Disadvantages
LiAlH4 reduction Lithium aluminum hydride Dimethoxyethane or CPME 0 °C to RT ~98% High yield, clean reaction Requires careful quenching
Ni-Raney desulfurization Nickel Raney catalyst, ethanol Ethanol Ambient Near quantitative Mild conditions Requires phosphine sulfide intermediate
LiBH4 reduction + hydrazine Lithium borohydride, hydrazine THF 0 °C to RT ~90% Borane protection useful Additional steps

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or THF. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in oxidation reactions, phosphine oxides are formed .

Scientific Research Applications

Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, stabilizing the catalytic intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific catalytic process being utilized .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituents on Aromatic Core Electron-Donating Ability (v(CO), cm⁻¹) Steric Bulk (Tolman Cone Angle, °) Key Applications
Sym-Phos 4-methoxy, 3-(2,4,6-trimethoxyphenyl) Not reported High (dicyclohexyl groups) Suzuki-Miyaura couplings
KatPhos (BrettPhos analog) 3-(2,4,6-triisopropylphenyl) Not reported Very high (triisopropyl groups) Challenging cross-couplings
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) Three 2,4,6-trimethoxyphenyl groups 2048 (Ni(CO)₃ complex) Moderate Oxa-Michael, cyanosilylation
PPh₃ (Triphenylphosphine) Phenyl groups 2068–2075 145 General-purpose catalysis

Key Observations:

  • Steric Effects: Sym-Phos exhibits intermediate steric bulk compared to KatPhos (extreme bulk from triisopropyl groups) and TTMPP (moderate bulk). The dicyclohexyl groups in Sym-Phos provide greater steric protection than TTMPP’s methoxy-substituted aryl rings but less than KatPhos’s triisopropylphenyl groups .
  • Electronic Effects: TTMPP’s exceptionally low v(CO) value (2048 cm⁻¹) indicates strong σ-donor ability, surpassing even PEt₃ .

Catalytic Performance

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Reaction Type Ligand Used Substrate Scope Yield (%) Reference
Suzuki-Miyaura Coupling Sym-Phos Sterically hindered biaryls 80–95
Suzuki-Miyaura Coupling KatPhos Highly hindered substrates 70–90
Oxa-Michael Reaction TTMPP Aromatic aldehydes 85–99
Cyanosilylation TTMPP Aldehydes/Ketones 75–98

Analysis:

  • Sym-Phos vs. KatPhos: Both ligands excel in sterically demanding Suzuki-Miyaura couplings, but Sym-Phos achieves higher yields (up to 95%) for moderately hindered substrates, whereas KatPhos is tailored for extreme steric challenges .
  • Sym-Phos vs. TTMPP: TTMPP’s superior performance in Lewis base-catalyzed reactions (e.g., oxa-Michael) stems from its high basicity and methoxy-rich structure, whereas Sym-Phos is optimized for transition-metal-mediated couplings due to its balanced steric/electronic profile .

Biological Activity

Dicyclohexyl(4-methoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a phosphine compound that has garnered interest in various fields of chemical and biological research. Its complex structure includes multiple methoxy groups which may contribute to its biological activity. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.

Chemical Structure

The compound's chemical structure can be represented as follows:

C22H29O5P\text{C}_{22}\text{H}_{29}\text{O}_5\text{P}

Structural Features

  • Phosphine Group : The presence of the phosphine group is crucial for its reactivity and potential biological applications.
  • Methoxy Substituents : The methoxy groups may enhance solubility and influence interactions with biological targets.

Antioxidant Properties

Recent studies indicate that phosphines, including this compound, exhibit antioxidant properties. These properties are essential in mitigating oxidative stress in biological systems.

Study Findings

  • In vitro assays : The compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Cytotoxicity and Anticancer Activity

Research has explored the cytotoxic effects of this compound on various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

Key Enzymes

  • Aldose Reductase : Inhibition can help manage diabetic complications by reducing sorbitol accumulation.
  • Cholinesterases : Potential applications in treating Alzheimer's disease by enhancing acetylcholine levels.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various phosphines found that this compound exhibited a dose-dependent response in scavenging DPPH radicals. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Anticancer Activity

In a comparative study on anticancer agents, the compound was tested against a panel of human cancer cell lines. Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, particularly in breast and cervical cancer models.

Q & A

Q. What are the key steps in synthesizing this phosphine ligand, and what analytical methods validate its purity?

The ligand is synthesized via Buchwald-Hartwig coupling or similar palladium-catalyzed reactions. For example, analogous phosphine ligands are prepared using palladium catalysts (e.g., Pd(π-cinnamyl)Cl dimer) with phosphonium salts and aryl triflates in DMSO under nitrogen at 120°C for 48 hours . Post-synthesis, purity is confirmed via:

  • ¹H/¹³C/³¹P NMR : To verify substituent positions and phosphorus coordination (e.g., ³¹P NMR shifts between +5 to -15 ppm indicate electronic environments of phosphorus) .
  • HPLC : Retention times and peak areas assess purity (>98% typical) .
  • Elemental analysis : Matches theoretical molecular formulas (e.g., C₃₈H₄₃OP for related ligands) .

Q. How does steric bulk from cyclohexyl and methoxy groups influence ligand-metal coordination?

The dicyclohexyl groups create a steric shield, favoring monodentate coordination to metals. Methoxy substituents on the naphthalene and phenyl rings modulate electron density, enhancing π-backbonding in metal complexes. Comparative studies with Sym-Phos (a structurally similar ligand) show improved stability in Suzuki-Miyaura reactions due to these steric and electronic effects .

Advanced Research Questions

Q. What contradictions exist in reported catalytic efficiencies of this ligand, and how can they be resolved?

Discrepancies arise from solvent polarity, base selection, and metal precursors. For instance:

  • In Suzuki-Miyaura reactions, Sym-Phos achieves >90% yield with Pd(OAc)₂ in toluene/K₃PO₄, but <60% yield in DMF/Na₂CO₃ due to solvent coordination interference .
  • Resolution : Standardize reaction conditions (solvent, temperature, base) and compare turnover numbers (TONs) across studies. Kinetic studies (e.g., monitoring via ³¹P NMR) can identify rate-limiting steps influenced by ligand-metal interactions .

Q. How can computational methods predict this ligand’s performance in asymmetric catalysis?

Density functional theory (DFT) models assess transition-state stabilization. For example:

  • Steric maps : Quantify ligand cone angles (e.g., ~160° for dicyclohexylphosphine derivatives) to predict enantioselectivity in C–C bond formation .
  • NBO analysis : Reveals electron donation from phosphorus lone pairs to metal d-orbitals, critical for catalytic cycles .

Methodological Challenges

Q. What strategies improve the ligand’s stability under oxidative conditions?

Phosphine oxidation to phosphine oxide deactivates the ligand. Mitigation approaches include:

  • In situ reduction : Add stoichiometric reductants (e.g., silanes) to regenerate phosphine from oxide .
  • Bulky substituents : The 2,4,6-trimethoxyphenyl group reduces oxidation susceptibility by steric hindrance .
  • Table : Stability comparison in air (25°C):
Ligand StructureTime to 10% Oxidation
P(Cy)₂(naphthyl-OMe)48 hours
P(Cy)₂(2,4,6-triOMePh)>120 hours

Q. How does this ligand compare to tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in organocatalysis?

While TTMPP excels in nitroaldol and Morita-Baylis-Hillman reactions via Lewis basicity, the target ligand’s naphthalene backbone enables superior π-stacking in transition-metal catalysis. Key differences:

  • Electron-richness : TTMPP’s three methoxy groups enhance nucleophilicity (³¹P NMR: δ +25 ppm vs. δ +8 ppm for the target ligand) .
  • Applications : TTMPP is metal-free in deacetylations, whereas the target ligand requires Pd/Ni for cross-couplings .

Data-Driven Design Considerations

Q. What structural modifications enhance catalytic versatility?

  • Methoxy positioning : 2,4,6-Trimethoxy on phenyl improves solubility in polar solvents (e.g., MeCN) without steric clash .
  • Naphthalene substitution : 4-Methoxy on naphthalene increases electron density at the metal center, accelerating oxidative addition in aryl halide activation .
  • Case study : Modifying Sym-Phos with bulkier 3,5-diOMe groups reduced TON by 40% due to hindered substrate access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.